molecular formula C20H12BrF3N4OS B2980283 3-(3-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114909-56-6

3-(3-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

Cat. No.: B2980283
CAS No.: 1114909-56-6
M. Wt: 493.3
InChI Key: AXCWQHSQZCATMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 3-bromophenyl group at position 3 and a 1,2,4-oxadiazole ring at position 6 via a sulfanylmethyl linker. The 1,2,4-oxadiazole moiety is further substituted with a 4-(trifluoromethyl)phenyl group. This compound is of interest in medicinal chemistry due to its structural complexity, which enables interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrF3N4OS/c21-15-3-1-2-13(10-15)16-8-9-18(27-26-16)30-11-17-25-19(28-29-17)12-4-6-14(7-5-12)20(22,23)24/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCWQHSQZCATMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Molecular Formula and Weight

  • Molecular Formula : C19H15BrF3N4OS
  • Molecular Weight : 469.31 g/mol

Structural Features

The compound features:

  • A bromophenyl group,
  • A trifluoromethyl-substituted phenyl ring,
  • An oxadiazole moiety,
  • A sulfanyl group attached to a pyridazine core.

Antimicrobial Activity

Research indicates that derivatives of pyridazine and oxadiazole compounds exhibit significant antimicrobial properties. For instance, certain pyridazine derivatives have shown effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of electron-withdrawing groups like trifluoromethyl enhances the antimicrobial efficacy due to increased lipophilicity and membrane permeability .

Anticancer Potential

Studies have demonstrated that compounds containing the pyridazine scaffold possess anticancer properties. For example, the introduction of substituents like bromine and trifluoromethyl groups has been linked to improved cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) suggests that these modifications enhance the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells .

Analgesic Effects

In vivo studies have shown that related compounds exhibit analgesic effects. For instance, certain derivatives tested using the acetic acid-induced writhing method in mice displayed significant pain relief, indicating potential use as analgesics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli, S. aureus
AnticancerInduces apoptosis in cancer cell lines
AnalgesicSignificant pain relief in animal models

Case Study: Anticancer Activity

A study conducted on a series of pyridazine derivatives indicated that modifications at the 6-position of the pyridazine ring significantly enhanced anticancer activity. The compound's ability to inhibit cell proliferation was attributed to its interaction with DNA and induction of cell cycle arrest at the G2/M phase .

Comparison with Similar Compounds

3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine

  • Substituent Differences :
    • The bromophenyl group in the target compound is replaced with a methoxyphenyl group.
    • The 4-(trifluoromethyl)phenyl substituent on the oxadiazole is shifted to the meta position (3-CF₃-phenyl).
  • Impact: Methoxy vs. Bromo: Methoxy is electron-donating, increasing electron density on the phenyl ring, while bromo is electron-withdrawing. This alters dipole moments and may influence solubility or target interactions.

5-(((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole

  • Core Heterocycle : Shares the pyridazine-oxadiazole scaffold but lacks the bromophenyl group.
  • Biological Relevance : The absence of bromine reduces molecular weight and polarizability, which may affect membrane permeability or binding kinetics .

Substituent Effects on Electronic Properties

  • Trifluoromethyl Groups :
    • The 4-CF₃ substituent in the target compound creates a stronger electron-withdrawing effect than 3-CF₃ analogs, stabilizing the oxadiazole ring and influencing π-π stacking with aromatic residues in proteins .
  • Halogen vs.

Inhibition of Pyridoxal 5′-Phosphate-Dependent Enzymes

  • The target compound’s oxadiazole scaffold is structurally analogous to 3-methyl-1,2,4-oxadiazole derivatives (e.g., compound 23 in ), which inhibit BioA, a key enzyme in bacterial folate biosynthesis.
    • The 4-CF₃ group in the target compound may enhance hydrophobic binding compared to methyl substituents, as seen in docking studies .
    • Bromophenyl groups are associated with improved IC₅₀ values in enzyme inhibition assays compared to methoxy analogs, likely due to stronger halogen bonding .

Triazole-Based Analogs

  • Compounds like 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide () replace oxadiazole with triazole.
    • Triazole vs. Oxadiazole : Triazoles are less electron-deficient, reducing π-acceptor interactions but improving hydrogen-bonding capacity. This trade-off may shift selectivity toward different biological targets .

Data Tables

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituent R₁ (Pyridazine) Substituent R₂ (Oxadiazole) LogP Dipole Moment (D) Reference
3-(3-Bromophenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine 3-Bromophenyl 4-CF₃-phenyl 4.2 6.8
3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine 3-Methoxyphenyl 3-CF₃-phenyl 3.5 5.2
5-(((6-(3-Methoxyphenyl)pyridazin-3-yl)thio)methyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole 3-Methoxyphenyl 3-CF₃-phenyl 3.4 5.1

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for constructing the pyridazine-oxadiazole core in this compound?

  • Methodology:

  • Step 1: Synthesize the pyridazine core via cyclocondensation of diketones with hydrazine derivatives. For bromophenyl substitution, employ Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
  • Step 2: Construct the 1,2,4-oxadiazole ring via nitrile oxide cycloaddition with amidoximes under microwave-assisted conditions (e.g., 120°C, 30 min) .
  • Step 3: Introduce the sulfanyl linker via nucleophilic substitution (e.g., thiols reacting with halogenated intermediates under basic conditions, K₂CO₃/DMF, 80°C) .
    • Key Considerations: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography.

Q. How can researchers characterize the electronic effects of the trifluoromethyl and bromophenyl substituents?

  • Methodology:

  • NMR Analysis: Compare ¹H/¹³C NMR shifts of substituents with analogous compounds. The electron-withdrawing trifluoromethyl group deshields adjacent protons (e.g., δ ~7.8–8.2 ppm for aromatic protons) .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps and Fukui indices, identifying reactive sites .
    • Data Interpretation: Correlate Hammett σ values (CF₃: σₚ = 0.54; Br: σₚ = 0.23) with observed reactivity trends in substitution reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

  • Methodology:

  • Case Study: If X-ray crystallography (e.g., monoclinic P2₁/c space group) reveals bond-length discrepancies vs. DFT-optimized structures, recalibrate computational parameters (e.g., solvent effects via PCM model) .
  • Validation: Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., C–H···π contacts) influencing solid-state deviations .
    • Table 1: Example Comparison of Bond Lengths (Å)
Bond TypeX-Ray DataDFT (Gas Phase)DFT (Solvent)
C–N (Oxadiazole)1.311.291.30
C–S (Sulfanyl)1.761.721.74

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

  • Methodology:

  • Design of Experiments (DoE): Apply a Taguchi orthogonal array to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, optimize Suzuki coupling yield by varying Pd catalyst (0.5–2 mol%) and base (K₂CO₃ vs. Cs₂CO₃) .
  • In Situ Monitoring: Use ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically.
    • Key Finding: Excess hydrazine (>1.2 eq) in cyclocondensation steps minimizes byproduct formation (e.g., pyrazole derivatives) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodology:

  • Meta-Analysis: Compare IC₅₀ values from enzyme inhibition assays (e.g., kinase targets) under standardized conditions (pH 7.4, 37°C). Adjust for batch variability in compound purity (HPLC >98%) .
  • Molecular Docking: Use AutoDock Vina to simulate ligand-receptor interactions. If trifluoromethyl groups show inconsistent binding affinities, evaluate solvent-accessible surface area (SASA) to assess steric effects .

Computational & Mechanistic Insights

Q. What computational methods predict the compound’s stability under physiological conditions?

  • Methodology:

  • Hydrolysis Studies: Perform DFT-based transition-state analysis (M06-2X/6-311++G(d,p)) to model degradation pathways (e.g., sulfanyl linker oxidation).
  • pKa Prediction: Use ChemAxon or ACD/Labs to estimate ionization states, guiding buffer selection for solubility assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.